molecular formula C12H16N2 B182849 2-Pentyl-1H-benzimidazole CAS No. 5851-46-7

2-Pentyl-1H-benzimidazole

Cat. No. B182849
CAS RN: 5851-46-7
M. Wt: 188.27 g/mol
InChI Key: OYGJENONTDCXGW-UHFFFAOYSA-N
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Description

2-Pentyl-1H-benzimidazole is an organic compound with the molecular formula C12H16N2 . It is a derivative of benzimidazole, a heterocyclic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .


Synthesis Analysis

The synthesis of 2-substituted benzimidazole derivatives, like 2-Pentyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .

Scientific Research Applications

  • Anticancer Agents

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives have been intensively studied for use as a new generation of anticancer agents .
    • Method: The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
    • Results: The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .
  • Fungicides

    • Field: Agriculture
    • Application: Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
    • Method: They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Results: The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
  • Antibacterial Agents

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole and its derivatives are known for their antibacterial properties .
    • Method: The antibacterial properties can be enhanced by modifying the functional groups on the benzimidazole core structure .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Antihypertensives

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives are used as antihypertensive agents .
    • Method: The method of application or experimental procedures are not mentioned in the source .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Antivirals

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives are used as antiviral agents .
    • Method: The method of application or experimental procedures are not mentioned in the source .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Antifungals

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives are used as antifungal agents .
    • Method: The method of application or experimental procedures are not mentioned in the source .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Proton Pump Inhibitors

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .
    • Method: These drugs work by reducing the production of stomach acid .
    • Results: They are effective in treating conditions like gastroesophageal reflux disease (GERD), stomach and small intestine ulcers, and inflammation of the esophagus .
  • Antihelminthics

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .
    • Method: These drugs work by preventing worms from absorbing glucose, which they need to survive .
    • Results: They are effective in treating a variety of worm infections .
  • Antihistamines

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as astemizole and bilastine are used as antihistamines .
    • Method: These drugs work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
    • Results: They are effective in treating allergy symptoms like runny nose, sneezing, itchy or watery eyes, and itching of the nose or throat .
  • Antivirals

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as enviradine, samatasvir, and maribavir are used as antivirals .
    • Method: These drugs work by inhibiting the replication of viral genetic material .
    • Results: They are effective in treating viral infections .
  • Antihypertensives

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as candesartan and mibefradil are used as antihypertensives .
    • Method: These drugs work by relaxing blood vessels so blood can flow more easily .
    • Results: They are effective in treating high blood pressure .
  • Analgesics

    • Field: Medical and Pharmaceutical Research
    • Application: Bezitramide, a benzimidazole derivative, is used as an analgesic .
    • Method: This drug works by changing the way the body senses pain .
    • Results: It is effective in relieving moderate to severe pain .
  • Antitumor Agents

    • Field: Medical and Pharmaceutical Research
    • Application: Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .
    • Method: These drugs work by inhibiting the growth of tumor cells .
    • Results: They are effective in treating various types of cancer .
  • Antibacterial Agents

    • Field: Medical and Pharmaceutical Research
    • Application: Ridinilazole, a benzimidazole derivative, is used as an antibacterial agent .
    • Method: This drug works by inhibiting the growth of bacteria .
    • Results: It is effective in treating bacterial infections .
  • Antifungal Agents

    • Field: Medical and Pharmaceutical Research
    • Application: Some benzimidazole derivatives were found to be most active against Candida .
    • Method: These drugs work by inhibiting the growth of fungi .
    • Results: They are effective in treating fungal infections .
  • Antiproliferative Agents

    • Field: Medical and Pharmaceutical Research
    • Application: 2-Phenyl substituted Benzimidazole derivatives have been tested for their antiproliferative activities .
    • Method: These compounds were tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .
    • Results: All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .

Safety And Hazards

While specific safety and hazard information for 2-Pentyl-1H-benzimidazole is not available, general safety practices for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-pentyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJENONTDCXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207231
Record name Benzimidazole, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyl-1H-benzimidazole

CAS RN

5851-46-7
Record name 2-Pentyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5851-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0-phenylenediamine (2.2 g) and triethylamine (2.0 g) in methylene chloride (20 ml) was added dropwise caproyl chloride (2.3 g) with stirring under ice-cooling. The mixture was stirred for 3 hours at room temperature, washed with a saturated aqueous sodium bicarbonate and water, then dried. The solvent was evaporated. To the residue was added 3N-HCl, and the mixture was heated for 1.5 hour under reflux. The reaction mixture was made basic with 6N NaOH. Then precipitating crystals were recrystallized from ethyl acetate-hexane to give colorless needles (1.5 g, 47%), m.p. 161°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

To a solution of O-phenylenediamine (2.2 g) and triethylamine (2.0 g) in methylene chloride (20 ml) was added dropwise caproyl chloride (2.3 g) with stirring under ice-cooling. The mixture was stirred for 3 hours at room temperature, washed with a saturated aqueous sodium bicarbonate and water, then dried. The solvent was evaporated. To the residue was added 3N-HCl, and the mixture was heated for 1.5 hour under reflux. The reaction mixture was made basic with 6N NaOH. Then precipitating crystals were recrystallized from ethyl acetate-hexane to give colorless needles (1.5 g, 47%), m.p. 161-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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